molecular formula C20H15ClN4 B1226774 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine

6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine

Cat. No. B1226774
M. Wt: 346.8 g/mol
InChI Key: AFIBHUSAXJIJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Spectroscopic Analysis and Conformational Studies

AG-1478, a compound structurally similar to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, has been extensively studied for its in vitro and in vivo antiproliferative activities. Spectroscopic analysis, particularly UV-Vis absorption spectroscopy, has been employed to understand the drug's spectral signatures, which could assist in identifying relevant targets and interactions. Two stable conformers, AG-1478B and AG-1478A, have been identified, showcasing the compound's conformational diversity and its implications on biopharmaceutical activities. These findings are crucial for understanding the molecular basis of the compound's mechanism of action and for the development of new therapeutic agents (Khattab et al., 2016).

Synthesis and Chemical Modification

Research on the chemical synthesis and modification of quinazoline derivatives, including those similar to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, has led to the development of compounds with potential anticonvulsant activities. These studies involve exploring different chemical pathways and modifications to enhance the biological activities of quinazoline derivatives. The work on synthesizing new quinazoline-based compounds provides a foundation for developing novel therapeutic agents with improved efficacy and safety profiles (Wolfe et al., 1990).

Optoelectronic Applications

Quinazoline derivatives, including those structurally related to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for use in electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the versatility of quinazoline derivatives in developing novel materials for optoelectronics, showcasing their potential beyond biomedical applications (Lipunova et al., 2018).

properties

Product Name

6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine

Molecular Formula

C20H15ClN4

Molecular Weight

346.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C20H15ClN4/c21-18-6-2-1-5-16(18)15-7-8-19-17(10-15)20(25-13-24-19)23-12-14-4-3-9-22-11-14/h1-11,13H,12H2,(H,23,24,25)

InChI Key

AFIBHUSAXJIJHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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